An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its molecular structure, featuring a bromopyrimidine ring linked via an ether bond to an ethyl benzoate moiety, suggests its utility as a scaffold or intermediate in the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route, and detailed analytical methodologies. The information presented herein is intended to support researchers in the effective utilization and characterization of this compound in a laboratory setting.
Chemical Identity and Molecular Structure
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IUPAC Name: ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]benzoate
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CAS Number: 1086397-54-7
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Molecular Formula: C₁₃H₁₁BrN₂O₃
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Molecular Weight: 323.15 g/mol
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Chemical Structure:

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Method |
| Melting Point | 42-46 °C | Experimental |
| Boiling Point | ~451.3 °C | Predicted |
| pKa | ~ -1.14 | Predicted |
| LogP | ~ 3.5 | Predicted |
| Aqueous Solubility | Low | Inferred from LogP |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate | Typical for similar organic compounds |
| Appearance | Solid | Experimental |
Solubility
The low predicted aqueous solubility, inferred from a high LogP value, is a critical parameter for consideration in biological assays. For in vitro studies, the use of co-solvents such as dimethyl sulfoxide (DMSO) is recommended.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105.
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Preparation of a Saturated Solution: Add an excess amount of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate to a known volume of purified water (e.g., pH 7.4 phosphate-buffered saline) in a glass flask.
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Equilibration: Seal the flask and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the solution to stand to permit the separation of the solid and liquid phases. Centrifugation may be employed to facilitate this process.
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Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The aqueous solubility is reported as the mean concentration from at least three replicate experiments.
Lipophilicity (LogP)
The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity. A high LogP, as predicted for this compound, often correlates with good membrane permeability but may also be associated with lower aqueous solubility and higher metabolic clearance.
Experimental Protocol for LogP Determination (Shake-Flask Method):
This protocol follows the OECD Guideline for the Testing of Chemicals, Section 107.[1]
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Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.
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Partitioning: Dissolve a known amount of the compound in either the n-octanol or water phase. Add the other phase to a separatory funnel in a defined volume ratio.
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Equilibration: Shake the funnel for a predetermined time to allow for partitioning of the compound between the two phases.
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Phase Separation: Allow the layers to separate completely.
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Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acidity/Basicity (pKa)
The predicted pKa suggests that Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a very weak base. The pyrimidine ring contains nitrogen atoms that could potentially be protonated, but their basicity is significantly reduced by the electron-withdrawing effects of the bromine atom and the aryloxy linkage.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and dilute with water to a known concentration.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
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Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.[2][3][4][5][6]
Proposed Synthesis
A plausible synthetic route for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is via a Williamson ether synthesis.[7][8][9][10][11] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from ethyl 3-hydroxybenzoate would act as the nucleophile, displacing a bromine atom from 2,5-dibromopyrimidine.
Reaction Scheme:
Caption: Proposed Williamson ether synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate.
Step-by-Step Protocol:
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Deprotonation: To a solution of ethyl 3-hydroxybenzoate in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate or sodium hydride at room temperature. Stir the mixture to facilitate the formation of the corresponding phenoxide.
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Nucleophilic Substitution: Add 2,5-dibromopyrimidine to the reaction mixture. The reaction is typically heated to promote the nucleophilic aromatic substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum:
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Aromatic Protons (pyrimidine ring): Two singlets are expected for the two non-equivalent protons on the pyrimidine ring.
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Aromatic Protons (benzoate ring): A complex multiplet pattern is anticipated for the four protons on the benzoate ring.
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Ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
Predicted ¹³C NMR Spectrum:
The spectrum will show distinct signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the two carbons of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of a bromine atom, an M+2 peak of similar intensity should also be observed, corresponding to the ⁸¹Br isotope.[12] Common fragmentation pathways may involve the cleavage of the ether linkage and the loss of the ethyl group from the ester.[13][14][15][16]
Caption: Predicted major fragmentation pathways for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate in mass spectrometry.
Experimental Protocol for LC-MS Analysis:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier like formic acid.
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Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. Acquire data in both positive and negative ion modes to observe the molecular ion and key fragment ions.
Safety and Handling
Based on available safety data for similar compounds, Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate should be handled with care.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
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Storage: Store in a well-ventilated place. Keep container tightly closed.
It is imperative to consult the material safety data sheet (MSDS) for this specific compound before handling.
Applications in Drug Discovery
The structural motifs present in Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate are of interest in medicinal chemistry. The pyrimidine ring is a common scaffold in a wide range of therapeutic agents. The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for biological screening. This compound can serve as a valuable building block for the discovery of new drug candidates targeting various diseases.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties, a proposed synthetic route, and analytical characterization methods for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate. While some of the presented data is based on prediction and established methodologies for similar compounds, this guide offers a solid foundation for researchers to handle, characterize, and utilize this compound effectively in their research endeavors. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this potentially valuable molecule.
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